![molecular formula C21H18N2O6S B2598843 (E)-4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3-(3,4-dimethoxyphenyl)acrylate CAS No. 1321764-24-2](/img/structure/B2598843.png)
(E)-4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3-(3,4-dimethoxyphenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with multiple functional groups. It contains a pyran ring, which is a six-membered heterocyclic ring with one oxygen atom and five carbon atoms. It also has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The presence of the acrylate group suggests that this compound could potentially participate in polymerization reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings in the structure could result in a rigid, planar molecule. The electron-donating methoxy groups and the electron-withdrawing acrylate group could create interesting electronic properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The acrylate group could potentially participate in addition reactions, while the pyrimidine ring might undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make it soluble in polar solvents .Scientific Research Applications
Anticancer Properties
Pyrimidine derivatives have gained attention in cancer research due to their potential as antitumor agents. This compound’s unique structure may contribute to inhibiting cancer cell growth or inducing apoptosis. Researchers are investigating its efficacy against specific cancer types, including solid tumors and hematological malignancies .
Antimicrobial Activity
Pyrimidines play a crucial role in antimicrobial drug development. This compound’s sulfanyl group and aromatic substituents could enhance its antimicrobial properties. Researchers are evaluating its effectiveness against bacteria, fungi, and other pathogens .
Anti-Inflammatory Effects
Inflammation is implicated in various diseases. Pyrimidine derivatives, including this compound, may exhibit anti-inflammatory activity. Understanding its mechanism of action and potential targets could lead to novel anti-inflammatory drugs .
Antioxidant Potential
The presence of phenolic groups in this compound suggests antioxidant properties. Investigating its ability to scavenge free radicals and protect cells from oxidative stress is essential .
Antihypertensive Applications
Hypertension remains a global health concern. Pyrimidine derivatives, such as this compound, might have antihypertensive effects. Researchers are exploring its impact on blood pressure regulation .
Drug Synthesis and Heterocyclic Chemistry
Pyrimidine serves as a parent substance for synthesizing various heterocyclic compounds. This compound’s unique structure contributes to the theoretical development of heterocyclic chemistry. It can be used as a raw material for drug synthesis .
Other Potential Applications
Beyond the mentioned fields, researchers are investigating its role in plant growth regulation, herbicidal activity, and more. The compound’s versatility makes it an exciting subject for further exploration .
Mechanism of Action
The compound also contains a pyran ring, which is a common structural motif in many natural products and pharmaceuticals. Pyran derivatives have been associated with a variety of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects .
The presence of the 3,4-dimethoxyphenyl acrylate moiety could potentially contribute to the compound’s biological activity. Acrylates are often used in drug design due to their ability to form covalent bonds with amino acid residues in target proteins, which can enhance the potency and selectivity of the drug .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O6S/c1-26-17-6-4-14(10-18(17)27-2)5-7-20(25)29-19-12-28-15(11-16(19)24)13-30-21-22-8-3-9-23-21/h3-12H,13H2,1-2H3/b7-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMBVABAGMUARF-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.